2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide
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Description
2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showed promising results in both in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Analytical Applications
Another study introduced a new fluorescent probe based on the sulfonamide structure for the sensitive detection of carbonyl compounds in water samples. This approach underscores the chemical's utility in environmental monitoring and analytical chemistry, enhancing the detection sensitivity for pollutants like formaldehyde and other carbonyls (Houdier et al., 2000).
Synthesis of Heterocyclic Rings
Research into the synthesis of new heterocyclic systems, such as 3-alkylamino-5-phenyl-1,1-dioxo-5,6-dihydro-1,4,2-dithiazine, highlights the chemical's role in developing novel compounds with potential pharmacological properties. This work illustrates the versatility of sulfonamide-based compounds in synthesizing complex heterocyclic structures (Hasegawa & Hirooka, 1972).
Pharmacological Implications
The synthesis and evaluation of benzoimidazole derivatives, including structures related to sulfonamides, have shown significant antimicrobial and genotoxic properties. These findings suggest the potential for designing new therapeutic agents based on these chemical frameworks (Benvenuti et al., 1997).
Drug Metabolism and Pharmacokinetics
A study on the ontogeny of hepatic sulfotransferases and their role in acetaminophen metabolism highlighted the importance of sulfation processes, facilitated by compounds like sulfonamides, in drug metabolism. This research is crucial for understanding the pharmacokinetics of widely used medications and their metabolic pathways in humans (Ladumor et al., 2019).
Properties
IUPAC Name |
2-[1-[[(E)-2-phenylethenyl]sulfonylamino]cyclobutyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-13(17)11-14(8-4-9-14)16-20(18,19)10-7-12-5-2-1-3-6-12/h1-3,5-7,10,16H,4,8-9,11H2,(H2,15,17)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEJVXUOSBPRIZ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CC(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.